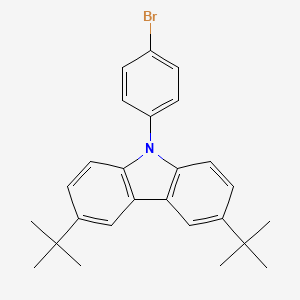

9-(4-Bromophenyl)-3,6-DI-tert-butyl-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-(4-bromophenyl)-3,6-ditert-butylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28BrN/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)28(23)20-11-9-19(27)10-12-20/h7-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHSPJHDQUQBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727295 | |

| Record name | 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601454-33-5 | |

| Record name | 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9-(4-Bromophenyl))-3,6-di-tert-butyyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9-(4-Bromophenyl)-3,6-DI-tert-butyl-9H-carbazole synthesis protocol

An In-depth Technical Guide to the Synthesis of 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in the development of advanced organic electronic materials. The document details the strategic selection of synthetic methodologies, with a primary focus on the highly efficient Palladium-catalyzed Buchwald-Hartwig amination. It offers a causality-driven explanation for experimental choices, a detailed step-by-step protocol, and insights into the synthesis of the requisite 3,6-di-tert-butyl-9H-carbazole precursor. This guide is intended for researchers and scientists in materials science and drug development, providing the necessary information to reliably reproduce this synthesis and understand the underlying chemical principles.

Introduction: Significance and Synthetic Strategy

This compound is a substituted carbazole derivative of significant interest in materials science.[1] The core carbazole unit is an excellent hole-transporting moiety, while the bulky tert-butyl groups at the 3 and 6 positions enhance solubility and prevent undesirable intermolecular π–π stacking, which can quench fluorescence.[2] This specific substitution pattern leads to a high glass transition temperature and improved device stability in applications like Organic Light-Emitting Diodes (OLEDs).[2] The 4-bromophenyl group at the 9-position serves as a versatile synthetic handle for further functionalization through subsequent cross-coupling reactions, allowing for the construction of complex conjugated polymers and dendrimers.[3][4]

The primary synthetic challenge lies in the formation of the C–N bond between the carbazole nitrogen and the aryl halide. Modern organometallic cross-coupling reactions provide the most effective solutions. This guide will focus on the Palladium-catalyzed Buchwald-Hartwig amination, a robust and high-yielding method, while also acknowledging the classic Ullmann condensation as an alternative.

Core Synthetic Methodologies: A Comparative Analysis

The formation of the N-aryl bond is the key transformation in this synthesis. Two principal methods are considered:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by coupling amines with aryl halides.[5] It has become the gold standard for N-arylation due to its high efficiency, broad functional group tolerance, and relatively mild reaction conditions compared to older methods.[5][6]

Mechanism & Rationale: The reaction proceeds through a well-established catalytic cycle.[6]

-

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (1-bromo-4-iodobenzene or 1,4-dibromobenzene) to form a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The carbazole nitrogen coordinates to the Pd(II) center. A base then deprotonates the carbazole's N-H group to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-arylcarbazole product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]

The choice of a bulky phosphine ligand is critical to the success of this reaction. Sterically hindered ligands accelerate the rate-limiting reductive elimination step and prevent the formation of inactive catalyst dimers.[5]

Ullmann Condensation

The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst.[9][10] While effective, it typically requires harsh reaction conditions, such as high temperatures (often >170-210 °C) and high-boiling polar solvents like DMF or NMP.[3][9][11] The reaction involves the coupling of an aryl halide with an amine in the presence of a stoichiometric amount of copper or a copper(I) salt (e.g., CuI) and a base.[9][11] While modern protocols have introduced ligands to enable milder conditions, the Buchwald-Hartwig reaction is generally preferred for its superior yields and broader applicability.[9]

Synthesis of Precursors

A successful synthesis of the target molecule begins with the preparation or procurement of high-purity starting materials.

Synthesis of 3,6-Di-tert-butyl-9H-carbazole

This key precursor is synthesized from commercially available 9H-carbazole via a Friedel–Crafts alkylation reaction.[2]

Protocol:

-

To a solution of 9H-carbazole in a suitable solvent like dichloromethane, add tert-butyl chloride.[12]

-

Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), while stirring.[2][12]

-

The reaction mixture is stirred at room temperature for approximately 24 hours.[12]

-

Upon completion, the reaction is quenched by carefully pouring the mixture into ice water.[12]

-

The product is extracted with an organic solvent, dried, and purified, typically by recrystallization from petroleum ether or hexane, to yield a white solid.[12]

The tert-butyl groups are directed to the 3 and 6 positions, which are the most electronically activated sites for electrophilic aromatic substitution and are sterically accessible.[2]

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. | Purpose |

| 3,6-Di-tert-butyl-9H-carbazole | C₂₀H₂₅N | 279.42 | 37500-95-1 | Starting Material |

| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | 106-37-6 | Aryl Halide Source |

| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 3375-31-3 | Catalyst Precursor |

| Tri-tert-butylphosphine | C₁₂H₂₇P | 202.32 | 13716-12-6 | Ligand |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 865-48-5 | Base |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Solvent |

Experimental Workflow Diagram

Step-by-Step Procedure

CAUTION: This procedure should be performed in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and organic solvents are hazardous.[6]

-

Vessel Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-di-tert-butyl-9H-carbazole (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

-

Catalyst Addition: In a separate vial, quickly weigh and add the palladium(II) acetate catalyst (0.02 eq.) and the tri-tert-butylphosphine ligand (0.04 eq.). Add these solids to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) active catalyst.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Immerse the flask in a preheated oil bath set to 110 °C. Stir the mixture vigorously for 12-24 hours.

-

Monitoring: The reaction's progress can be monitored by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS.

-

Work-up: Once the reaction is complete (indicated by the consumption of the starting carbazole), remove the flask from the oil bath and allow it to cool to room temperature.

-

Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.[13]

-

Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by column chromatography on silica gel, typically using a non-polar eluent system such as a hexane/dichloromethane gradient, to isolate the pure product.[13][14] A reported yield for a similar palladium-catalyzed synthesis is approximately 58%.[1]

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

-

Appearance: White or off-white solid.

-

Molecular Formula: C₂₆H₂₈BrN.

-

Molecular Weight: 434.41 g/mol .

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing characteristic peaks for the aromatic protons and the tert-butyl groups.

-

Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Crystal Structure: The crystal structure has been reported and shows that the bromophenyl ring is significantly twisted relative to the plane of the carbazole moiety.[4]

Troubleshooting and Field Insights

-

Low Yield: This can often be attributed to an inactive catalyst. Ensure the reaction is conducted under a strictly inert atmosphere and that anhydrous solvents are used. The quality of the base (NaOtBu) is also critical; it should be fresh and handled under inert conditions to avoid degradation.

-

Side Reactions: A potential side reaction is the hydrodehalogenation of the aryl bromide, which consumes starting material without forming the desired product. This can sometimes be suppressed by adjusting the ligand-to-metal ratio or changing the base.

-

Ligand Choice: While tri-tert-butylphosphine is effective, other bulky electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or SPhos) developed by the Buchwald group can also be highly effective, sometimes at lower catalyst loadings or temperatures.[8]

-

Purification: The product and the starting 3,6-di-tert-butyl-9H-carbazole have similar polarities. Careful column chromatography with a shallow solvent gradient is often necessary to achieve good separation.

Conclusion

The synthesis of this compound is most effectively achieved via a Palladium-catalyzed Buchwald-Hartwig amination. This method offers significant advantages in terms of yield, purity, and reaction conditions over classical techniques like the Ullmann condensation. A thorough understanding of the reaction mechanism, careful execution under inert conditions, and proper purification are paramount to success. The resulting compound is a valuable and versatile building block for the creation of next-generation organic electronic materials.

References

- 1. This compound | 601454-33-5 | Benchchem [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. rsc.org [rsc.org]

- 4. 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. 3,6-Di-tert-butylcarbazole synthesis - chemicalbook [chemicalbook.com]

- 13. (9-(4-BROMOPHENYL))-3,6-DI-TERT-BUTYL-9H-CARBAZOLE | 601454-33-5 [chemicalbook.com]

- 14. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Significance of a Versatile Carbazole Derivative

9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole stands as a molecule of significant interest at the intersection of materials science and medicinal chemistry.[1] Its carbazole core, a rigid and electron-rich aromatic system, provides a robust scaffold that, when strategically functionalized, gives rise to a unique combination of electronic, photophysical, and thermal properties. The presence of bulky tert-butyl groups at the 3 and 6 positions enhances solubility and film-forming characteristics while mitigating intermolecular aggregation, a critical factor in the performance of organic electronic devices.[1] Furthermore, the 9-phenyl substituent, bearing a bromine atom, offers a reactive handle for further chemical modifications through cross-coupling reactions, making this compound a versatile intermediate for the synthesis of a diverse array of more complex molecules.[1]

This guide, intended for researchers and professionals in drug development and materials science, provides a comprehensive overview of the core physicochemical properties of this compound. By delving into its structural attributes, thermal stability, and spectroscopic signature, we aim to equip scientists with the foundational knowledge necessary to harness the full potential of this compound in their research endeavors, from the design of novel organic semiconductors to the development of innovative therapeutic agents.[2][3][4]

Molecular Identity and Structural Elucidation

A thorough understanding of a molecule's identity and three-dimensional structure is paramount for predicting its behavior and reactivity. This section details the fundamental identifiers and the precise solid-state architecture of this compound.

Chemical Identifiers

For unambiguous identification and seamless integration with chemical databases and software, a standardized set of identifiers is crucial.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 601454-33-5 | [5][6] |

| Molecular Formula | C₂₆H₂₈BrN | |

| Molecular Weight | 434.41 g/mol | |

| InChI | 1S/C26H28BrN/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)28(23)20-11-9-19(27)10-12-20/h7-16H,1-6H3 | |

| InChIKey | LAHSPJHDQUQBTB-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)c1ccc2c(c1)c3c(cc(c3)C(C)(C)C)n2c4ccc(cc4)Br | [1] |

Molecular Structure and Conformation

The spatial arrangement of atoms within this compound has been meticulously determined through single-crystal X-ray diffraction, revealing key structural features that dictate its macroscopic properties.

Caption: 2D representation of this compound.

The asymmetric unit of the crystal structure contains two independent molecules.[7] The carbazole ring system is nearly planar, with root-mean-square deviations of 0.0212(1) Å and 0.0229(1) Å for the two molecules.[7] A significant conformational feature is the dihedral angle between the carbazole ring system and the pendent bromophenyl ring, which are 60.5(1)° and 56.3(1)° in the two independent molecules.[7] This twisted conformation has profound implications for the electronic properties of the molecule, as it disrupts the π-conjugation between the carbazole and phenyl moieties. This disruption is a key factor in achieving high triplet energies, a desirable characteristic for host materials in phosphorescent organic light-emitting diodes (OLEDs).

In the crystalline state, the molecules are linked into chains along the b-axis through C-H···π interactions.[7]

Table of Crystallographic Data:

| Parameter | Value | Reference |

| Crystal System | Triclinic | [7] |

| Space Group | P-1 | [7] |

| a (Å) | 5.9300 (12) | [7] |

| b (Å) | 17.634 (4) | [7] |

| c (Å) | 22.343 (5) | [7] |

| α (°) | 100.38 (3) | [7] |

| β (°) | 95.13 (3) | [7] |

| γ (°) | 99.32 (3) | [7] |

| Volume (ų) | 2250.8 (8) | [7] |

| Z | 4 | [7] |

Thermal and Physical Properties

The thermal stability and physical state of a compound are critical parameters for its application, particularly in the fabrication of electronic devices where thermal processing steps are common.

Melting Point

Experimental Protocol for Melting Point Determination:

The melting point of a crystalline solid can be accurately determined using the capillary method.

Causality Behind Experimental Choices:

-

Finely Powdered Sample: A finely powdered sample ensures uniform heat distribution throughout the sample, leading to a sharper and more accurate melting point range.

-

Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial to allow the system to remain in thermal equilibrium, ensuring that the observed temperature is a true reflection of the melting process.

-

Observation of Range: Recording the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts provides the melting point range. A narrow range is indicative of high purity.

Caption: Workflow for melting point determination.

Thermal Stability

This compound exhibits high thermal stability, a key requirement for materials used in organic electronics. The bulky tert-butyl substituents play a crucial role in elevating the glass transition temperature (Tg) of the compound to over 150°C.[1] This is significantly higher than that of carbazole derivatives with flexible alkyl chains, demonstrating the impact of the rigid tert-butyl groups on the material's amorphous state stability.

Solubility

Quantitative solubility data for this compound in common organic solvents is not extensively reported. However, based on its molecular structure, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, toluene, and tetrahydrofuran, and poorly soluble in polar solvents like water and methanol. The presence of the large, nonpolar tert-butyl and phenyl groups dominates the molecule's overall low polarity.

Experimental Protocol for Qualitative Solubility Determination:

A systematic approach can be used to determine the qualitative solubility of the compound in a range of solvents.

Causality Behind Experimental Choices:

-

Standardized Amounts: Using a fixed amount of solute and solvent allows for a consistent comparison of solubility across different solvents.

-

Vigorous Agitation: Ensures that the dissolution process is not limited by poor mixing.

-

Observation Time: A set observation time provides a clear endpoint for determining solubility.

Caption: Workflow for qualitative solubility testing.

Spectroscopic and Electronic Properties

Spectroscopic analysis provides a fingerprint of a molecule and offers insights into its electronic structure, which is fundamental to its application in optoelectronic devices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules.

-

¹H NMR Spectroscopy: A proton NMR spectrum for this compound has been reported, which would show characteristic signals for the aromatic protons on the carbazole and phenyl rings, as well as a prominent singlet for the protons of the two tert-butyl groups.[9]

UV-Visible Spectroscopy

The UV-visible absorption spectrum provides information about the electronic transitions within the molecule. This compound exhibits a UV absorption maximum at approximately 343 nm when measured in dichloromethane.[5]

Electronic Properties

The electronic properties of this carbazole derivative are tailored by its specific substitution pattern.

-

HOMO Level: The electron-withdrawing nature of the bromophenyl group at the 9-position lowers the Highest Occupied Molecular Orbital (HOMO) energy level to an estimated -5.8 eV.[1] This is a crucial parameter for designing efficient charge-injection and transport layers in organic electronic devices.

-

Photoluminescence: The bulky tert-butyl groups at the 3 and 6 positions play a vital role in enhancing the solid-state photoluminescence quantum yield (PLQY).[1] They create steric hindrance that prevents close packing of the molecules, thereby reducing aggregation-caused quenching (ACQ) of the excited state. Related tert-butyl-substituted carbazoles have been shown to achieve solid-state PLQYs as high as 53%.[1]

Synthesis and Reactivity

This compound is typically synthesized via a palladium-catalyzed cross-coupling reaction. This versatile synthetic handle also allows for its use as a key intermediate in the preparation of more complex functional materials.

General Synthetic Approach

The most common synthetic route involves the reaction of 3,6-di-tert-butyl-9H-carbazole with an aryl halide, such as p-bromofluorobenzene or 1,4-dibromobenzene, in the presence of a palladium catalyst and a base.[5] The reaction is typically carried out in a high-boiling point solvent under an inert atmosphere.

Generalized Synthetic Protocol:

-

To a reaction vessel, add 3,6-di-tert-butyl-9H-carbazole, the aryl halide (e.g., p-bromofluorobenzene), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., NaOtBu or K₂CO₃).

-

Add a dry, deoxygenated solvent (e.g., toluene or DMF).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is typically quenched with water and extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired this compound.[5]

Caption: Generalized workflow for the synthesis.

Applications and Future Outlook

The unique combination of physicochemical properties makes this compound a highly valuable compound in several areas of research and development.

-

Organic Electronics: Its high thermal stability, good solubility, and tunable electronic properties make it an excellent candidate as a host material for phosphorescent OLEDs and as a building block for other organic semiconductors.[11][12][13][14][15] The bromine atom serves as a convenient point for further functionalization to fine-tune the material's properties for specific device architectures.

-

Drug Discovery: The carbazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[2][3][4][16] The title compound can serve as a key intermediate for the synthesis of novel carbazole-based compounds for screening as potential therapeutic agents.

The continued exploration of the reactivity and properties of this compound is expected to lead to the development of new materials with enhanced performance in organic electronics and novel drug candidates with improved efficacy and selectivity.

References

- 1. This compound | 601454-33-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmainfo.in [pharmainfo.in]

- 4. eurekaselect.com [eurekaselect.com]

- 5. (9-(4-BROMOPHENYL))-3,6-DI-TERT-BUTYL-9H-CARBAZOLE | 601454-33-5 [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,6-Di-tert-butylcarbazole 97 37500-95-1 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 14. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices [ideas.repec.org]

- 15. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole

CAS Number: 601454-33-5

Abstract

This technical guide provides an in-depth analysis of 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole, a key organic intermediate and building block in the fields of materials science and drug discovery. The document details its physicochemical properties, outlines a robust and reproducible synthesis protocol via the Buchwald-Hartwig amination, and discusses its critical role in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Emphasis is placed on the causal relationships between its molecular structure and functional properties, providing researchers and development professionals with the foundational knowledge required for its effective application.

Introduction: The Significance of Substituted Carbazole Scaffolds

Carbazole derivatives are a cornerstone of modern organic electronics and medicinal chemistry.[1] The carbazole nucleus, a rigid and electron-rich aromatic system, provides excellent thermal stability and charge transport characteristics.[2][3] Strategic functionalization of the carbazole core allows for the precise tuning of electronic energy levels, solubility, and molecular morphology, which are critical parameters for device performance and biological activity.[1]

This compound (hereafter referred to as Cbz-Br ) is a particularly valuable derivative. Its structure incorporates three key features:

-

A 3,6-di-tert-butylcarbazole core: The bulky tert-butyl groups enhance solubility in organic solvents and introduce steric hindrance, which can prevent undesirable intermolecular interactions (e.g., π-π stacking) that often lead to performance degradation in thin-film devices.

-

An N-aryl linkage: The phenyl group at the 9-position (the nitrogen atom) extends the conjugated system and influences the molecule's highest occupied molecular orbital (HOMO) energy level.

-

A reactive Bromine handle: The bromine atom on the N-phenyl ring serves as a versatile synthetic anchor for subsequent cross-coupling reactions, enabling the construction of more complex, functional molecules.[4][5]

These features make Cbz-Br an important intermediate for synthesizing advanced materials, especially for the emissive and host layers in OLEDs.[4][6][7]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in any experimental workflow. The key properties of Cbz-Br are summarized below.

| Property | Value | Source |

| CAS Number | 601454-33-5 | [4][7] |

| Molecular Formula | C₂₆H₂₈BrN | |

| Molecular Weight | 434.41 g/mol | |

| Appearance | Solid | [6] |

| Storage | Store in a cool, dry, well-ventilated place away from oxidizing agents. | [6] |

| InChI Key | LAHSPJHDQUQBTB-UHFFFAOYSA-N | [7] |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)Br | [7] |

The crystal structure of Cbz-Br reveals that the carbazole ring system is nearly planar.[8] The attached 4-bromophenyl ring is significantly twisted out of this plane, with reported dihedral angles of 56.3° and 60.5° for the two independent molecules in the asymmetric unit.[8] This twisted conformation is crucial as it disrupts extensive π-conjugation across the entire molecule, which helps maintain a high triplet energy—a vital characteristic for host materials in phosphorescent OLEDs (PhOLEDs).[9]

Synthesis and Purification: A Mechanistic Approach

The most efficient and widely adopted method for synthesizing N-aryl carbazoles is the Palladium-catalyzed Buchwald-Hartwig amination.[10][11][12] This cross-coupling reaction forms the critical C-N bond between the carbazole nitrogen and the aryl halide.

Reaction Principle

The Buchwald-Hartwig amination involves a catalytic cycle with a Palladium(0) species as the active catalyst. The cycle generally proceeds via three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide (1,4-dibromobenzene).

-

Amine Coordination & Deprotonation: The carbazole's N-H group coordinates to the palladium center, and a base deprotonates it to form a more nucleophilic amide.

-

Reductive Elimination: The desired N-aryl carbazole product is formed, regenerating the Pd(0) catalyst for the next cycle.

The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For sterically hindered substrates like 3,6-di-tert-butyl-9H-carbazole, bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of Cbz-Br .

Reagents:

-

3,6-di-tert-butyl-9H-carbazole

-

1,4-dibromobenzene

-

Palladium(II) acetate [Pd(OAc)₂]

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 3,6-di-tert-butyl-9H-carbazole (1.0 eq), 1,4-dibromobenzene (1.2 eq), and sodium tert-butoxide (1.4 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Causality: An inert atmosphere is crucial because the Pd(0) catalytic species is sensitive to oxidation by air, which would deactivate the catalyst. The base must be strong enough to deprotonate the carbazole N-H but not so strong as to cause side reactions. NaOtBu is an excellent choice for this transformation.[12]

-

-

Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 eq) and RuPhos (0.04 eq) to the flask, followed by anhydrous toluene.

-

Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. RuPhos is a bulky, electron-rich ligand that stabilizes the palladium catalyst and promotes the challenging reductive elimination step, which is often the rate-limiting step for hindered substrates.

-

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/dichloromethane gradient as the eluent. This step is essential to remove unreacted starting materials and catalyst residues.[13] The final product should be a white solid.

Applications in Organic Electronics

The primary application of Cbz-Br is as a precursor for materials used in OLEDs.[4][6] Carbazole-based compounds are widely employed as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs) and as materials for charge transport layers.[2][9][14]

Role as a Host Material Precursor

In a PhOLED, a phosphorescent dopant (guest) is dispersed into a host material matrix. The host material must have a triplet energy level higher than that of the guest to ensure efficient energy transfer and prevent back-energy transfer, which would quench the emission. The bulky tert-butyl groups and the twisted molecular structure of Cbz-Br derivatives help maintain a high triplet energy.[9]

The bromine atom on Cbz-Br allows for its use in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach other functional units. This enables the synthesis of more complex host materials with tailored properties, such as:

-

Bipolar Charge Transport: By coupling Cbz-Br with an electron-accepting moiety, a bipolar host material can be created that transports both holes and electrons effectively. This leads to a more balanced charge injection into the emissive layer, improving device efficiency and lifetime.

-

Thermally Activated Delayed Fluorescence (TADF): The compound is a building block for materials exhibiting TADF, a mechanism that allows for the harvesting of triplet excitons for light emission in a manner similar to phosphorescence but without using heavy metals.[7]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling Cbz-Br and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[15][17]

-

Handling: Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[15][16]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6][15]

In case of exposure, follow standard first aid measures:

-

Eyes: Rinse cautiously with water for several minutes.[17]

-

Skin: Wash off immediately with soap and plenty of water.[15]

-

Inhalation: Move to fresh air.[16]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before use.[15][16][17]

Conclusion

This compound is a strategically designed molecule that serves as a highly versatile and valuable intermediate in organic synthesis. Its unique combination of a sterically hindered carbazole core and a reactive bromophenyl group makes it an ideal building block for advanced materials, particularly for host and charge-transport materials in high-performance OLEDs. The robust synthesis via Buchwald-Hartwig amination allows for its reliable production, empowering researchers to develop next-generation organic electronic devices and explore novel molecular architectures for various scientific applications.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Customized (9-(4-bromophenyl))-3,6-di-tert-butyl-9h-carbazole Cas No.601454-33-5 Manufacturers, Suppliers - Good Price - ALLGREEN [m.allgreenchems.com]

- 7. This compound | 601454-33-5 | Benchchem [benchchem.com]

- 8. 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.de [fishersci.de]

- 16. uprm.edu [uprm.edu]

- 17. canbipharm.com [canbipharm.com]

photophysical characterization of substituted carbazoles

An In-Depth Technical Guide to the Photophysical Characterization of Substituted Carbazoles

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: The Enduring Radiance of the Carbazole Core

The carbazole moiety, a simple tricyclic aromatic heterocycle, has emerged as a cornerstone in materials science and medicinal chemistry. Its rigid, planar structure and electron-rich nature provide a robust scaffold for developing materials with exceptional electronic and photophysical properties.[1][2] From the vibrant pixels of Organic Light-Emitting Diodes (OLEDs) to sophisticated fluorescent probes for bioimaging and advanced photosensitizers, the versatility of carbazole is unlocked through chemical substitution.[3][4][5][6] Functionalization at its various positions—primarily the 3,6-, 2,7-, and N-positions—allows for the precise tuning of its electronic structure, enabling rational design of molecules with tailored light absorption and emission characteristics.[7]

This guide moves beyond a mere recitation of facts. It is designed to provide a deep, mechanistic understanding of why substituted carbazoles behave the way they do and how to rigorously characterize them. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in the foundational principles of photochemistry.

The Photophysical Foundation: Understanding the Unsubstituted Carbazole

Before delving into the effects of substituents, we must first appreciate the intrinsic properties of the carbazole core. Its photophysical behavior is governed by transitions between electronic energy states, a concept elegantly captured by the Jablonski diagram.

The carbazole molecule possesses a system of π-orbitals. The absorption of ultraviolet light promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), a transition typically denoted as π–π*. This creates a short-lived, electronically excited singlet state (S₁). From this S₁ state, the molecule can relax through several pathways:

-

Fluorescence: Radiative decay back to the ground state (S₀), emitting a photon. Carbazole itself is a strong fluorophore.

-

Intersystem Crossing (ISC): A spin-forbidden transition to an excited triplet state (T₁). Carbazole is known for its relatively high triplet energy (Eₜ), a crucial property for applications in phosphorescence and as a host material in OLEDs.[8][9][10]

-

Internal Conversion (IC): Non-radiative decay to the ground state, releasing energy as heat.

// Transitions S0 -> S1 [label="Absorption (UV Photon)", color="#4285F4", fontcolor="#4285F4"]; S1 -> S0 [label="Fluorescence", color="#34A853", fontcolor="#34A853"]; S1 -> T1 [label="Intersystem Crossing (ISC)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; T1 -> S0 [label="Phosphorescence", style=dashed, color="#FBBC05", fontcolor="#FBBC05"]; S1 -> S0 [label="Non-radiative Decay", style=dashed, arrowhead="curve", color="#5F6368", fontcolor="#5F6368", dir=back]; } }

The Art of Substitution: Engineering Photophysical Outcomes

The true power of carbazole chemistry lies in the ability to modify its photophysical properties through strategic substitution. The position and electronic nature of the substituent dictate the resulting characteristics.

Positional Isomerism and Electronic Effects

-

N(9)-Position: Substitution at the nitrogen atom primarily influences solubility and morphology (film-forming properties) but has a weaker effect on the core electronic transitions compared to substitution on the benzene rings.[11]

-

C(3,6)- and C(2,7)-Positions: These positions are electronically active and are the primary sites for extending π-conjugation or introducing donor/acceptor groups. Symmetrical substitution at the 3 and 6 positions is common for creating stable, high-triplet-energy host materials, while creating donor-acceptor architectures often involves different groups at these key sites.[7][12]

Donor-Acceptor (D-A) Systems and Intramolecular Charge Transfer (ICT)

A powerful strategy for tuning emission color and sensitivity is to create a Donor-Acceptor (D-A) system. In this design, the electron-rich carbazole acts as the electron donor (D), and it is conjugated to an electron-withdrawing group, the acceptor (A), often via a π-bridge.

Upon photoexcitation, an electron is effectively transferred from the carbazole HOMO to the acceptor LUMO. This excited state is known as an Intramolecular Charge Transfer (ICT) state.[13][14] Molecules with strong ICT character exhibit distinct properties:

-

Large Stokes Shift: A significant energy difference between the absorption and emission maxima.

-

Solvatochromism: High sensitivity of the emission wavelength to solvent polarity, which will be discussed in detail later.

The Experimental Core: A Workflow for Comprehensive Characterization

A thorough photophysical characterization requires a suite of spectroscopic techniques. The following workflow provides a logical progression from basic properties to advanced dynamics.

// Nodes A [label="Sample Preparation\n(Define Solvent, Concentration)"]; B [label="Steady-State Measurements"]; C [label="UV-Vis Absorption\n(Molar Absorptivity)"]; D [label="Fluorescence Emission\n(λ_em, Stokes Shift)"]; E [label="Fluorescence Quantum Yield (Φ_F)"]; F [label="Time-Resolved Measurements"]; G [label="Fluorescence Lifetime (τ_F)\n(TCSPC)"]; H [label="Triplet State Analysis\n(Transient Absorption)"]; I [label="Advanced Analysis"]; J [label="Solvatochromism Study\n(Lippert-Mataga Plot)"]; K [label="Quenching Study\n(Stern-Volmer Analysis)"]; L [label="Data Synthesis & Interpretation"];

// Edges A -> B; B -> C; B -> D; B -> E; A -> F; F -> G; F -> H; {C, D, E, G, H} -> I; I -> J; I -> K; {J, K} -> L; }

Steady-State Spectroscopic Protocols

-

Causality & Objective: This is the first and most fundamental measurement. It reveals the wavelengths of light the molecule absorbs to reach its excited states and determines the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength.

-

Methodology:

-

Preparation: Prepare a stock solution of the carbazole derivative in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, acetonitrile) of known concentration (typically ~10⁻³ M).

-

Dilution: Create a series of dilutions from the stock solution. For accurate measurements, the absorbance maximum should fall between 0.1 and 1.0.

-

Measurement: Record the absorption spectrum for each concentration using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent as a reference.

-

Analysis: Identify the wavelength of maximum absorption (λₘₐₓ). Verify the Beer-Lambert law by plotting absorbance vs. concentration. The slope of this line, when the path length is 1 cm, is the molar extinction coefficient (ε).

-

-

Self-Validation: The linearity of the Beer-Lambert plot confirms that the molecule is not aggregating or undergoing chemical changes within the tested concentration range.

-

Causality & Objective: The fluorescence quantum yield is a critical measure of a molecule's emission efficiency. It is the ratio of photons emitted to photons absorbed. A high Φ_F is essential for applications like OLEDs and fluorescent probes. The relative method is field-proven, comparing the sample to a well-characterized standard.

-

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the carbazole sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the carbazole sample in the same solvent (if possible). Measure their absorbance at the excitation wavelength, ensuring all values are below 0.1 to minimize inner-filter effects.

-

Spectral Acquisition: Using a spectrofluorometer, record the emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurement.

-

Data Processing: Integrate the area under the emission curve for each spectrum.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (Grad) are used in the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where Φ is the quantum yield, Grad is the slope from the plot, and n is the refractive index of the solvent.

-

-

Self-Validation: The plots of integrated intensity vs. absorbance must be linear. Deviation from linearity suggests that the solutions are too concentrated, leading to inaccurate results.

Time-Resolved Spectroscopic Protocols

-

Causality & Objective: The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property that is sensitive to the molecule's environment and quenching processes. TCSPC is the gold-standard technique for measuring lifetimes in the nanosecond range, typical for carbazoles.[15][16]

-

Methodology:

-

Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector, and timing electronics.

-

Measurement: The sample is excited by the pulsed source. The detector records the arrival time of the first emitted photon relative to the excitation pulse. This process is repeated millions of times to build a histogram of photon arrival times.

-

Instrument Response Function (IRF): Measure the system's response by using a scattering solution (e.g., a dilute Ludox solution) in place of the sample.

-

Analysis: The resulting decay curve is fitted to an exponential or multi-exponential function, deconvoluted from the IRF, to extract the lifetime value(s) (τ_F).

-

-

Self-Validation: A good fit is indicated by a chi-squared (χ²) value close to 1.0 and randomly distributed residuals around zero. A multi-exponential decay may indicate the presence of multiple emitting species or complex excited-state processes.

| Parameter | Technique | Typical Values for Carbazole Derivatives | Significance |

| λₘₐₓ (Absorption) | UV-Vis Spectroscopy | 300 - 450 nm | Defines the color absorbed; indicates the extent of π-conjugation. |

| λₑₘ (Emission) | Fluorescence Spectroscopy | 350 - 600 nm | Defines the color emitted; sensitive to substituents and solvent. |

| Φ_F (Quantum Yield) | Steady-State & TCSPC | 0.1 - 0.9 | Efficiency of light emission; crucial for device performance.[17] |

| τ_F (Lifetime) | TCSPC | 1 - 20 ns | Intrinsic property; used to distinguish static vs. dynamic quenching.[15] |

| Eₜ (Triplet Energy) | Phosphorescence/TAS | 2.5 - 3.0 eV | Key for phosphorescent/TADF materials; determines suitability as a host.[9] |

Table 1: Key Photophysical Parameters and Typical Data Ranges for Substituted Carbazoles.

Advanced Phenomena and Mechanistic Insights

Solvatochromism and the Lippert-Mataga Analysis

-

Expert Insight: For carbazoles with significant ICT character, the emission wavelength is highly dependent on the polarity of the solvent—a phenomenon called solvatochromism. This occurs because a more polar solvent can better stabilize the highly polar ICT excited state than the less polar ground state, thus lowering the energy of the excited state and red-shifting the emission. The Lippert-Mataga equation provides a powerful tool to quantify this effect and estimate the change in dipole moment upon excitation (Δμ).

Δν ≈ (2Δμ² / hc a³) * f(ε, n) + const.

Where Δν is the Stokes shift, a is the Onsager cavity radius, and f(ε, n) is the solvent polarity function. By measuring the absorption and emission maxima in a range of solvents with varying polarity and plotting the Stokes shift against the polarity function, a linear relationship confirms ICT character. The slope is proportional to the square of the change in dipole moment.[18]

Probing the Triplet State: Intersystem Crossing and Transient Absorption

-

Expert Insight: The triplet state is invisible in steady-state fluorescence but is paramount for phenomena like phosphorescence, thermally activated delayed fluorescence (TADF), and photodynamic therapy. The efficiency of populating this state is determined by the intersystem crossing (ISC) rate. In some D-A carbazoles, a mechanism known as Spin-Orbit Charge Transfer Intersystem Crossing (SOCT-ISC) can dramatically enhance the ISC rate, even without heavy atoms.[19][20][21]

-

Technique: Nanosecond Transient Absorption Spectroscopy (TAS): This pump-probe technique is used to directly observe the triplet state.

-

A powerful laser pulse (the pump) excites the molecule to the S₁ state.

-

A portion of the molecules undergoes ISC to the T₁ state.

-

A second, broadband probe pulse arrives at a set delay time after the pump and measures the absorption of this transient T₁ population.

-

By varying the delay time, one can observe the formation and decay of the triplet state (T₁ → Tₙ absorption) and measure its lifetime (τ_T).[15][16]

-

Fluorescence Quenching: The Stern-Volmer Analysis

-

Expert Insight: Fluorescence quenching, the decrease in fluorescence intensity by interaction with another species (a quencher), is a powerful tool for developing chemical sensors.[14][22][23] The mechanism can be dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). Time-resolved fluorescence is the definitive way to distinguish them.

-

Dynamic Quenching: The fluorescence lifetime (τ_F) decreases with increasing quencher concentration.

-

Static Quenching: The fluorescence lifetime (τ_F) remains unchanged because only the molecules that are not complexed can fluoresce.

-

-

The Stern-Volmer relationship describes the process:

I₀/I = 1 + Kₛᵥ[Q] or τ₀/τ = 1 + k_q τ₀[Q]

Where I₀ and τ₀ are the intensity and lifetime in the absence of the quencher [Q], Kₛᵥ is the Stern-Volmer constant, and k_q is the bimolecular quenching constant. A linear Stern-Volmer plot (I₀/I vs. [Q]) indicates a single quenching mechanism is dominant.

The Role of Computational Chemistry

Modern research on carbazoles is rarely complete without computational modeling. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable tools for:

-

Predicting Geometries and Orbitals: Optimizing the ground and excited state geometries and visualizing the HOMO and LUMO distributions to confirm D-A character.[24]

-

Simulating Spectra: Calculating theoretical absorption and emission spectra to aid in the interpretation of experimental results.[25]

-

Understanding Transitions: Elucidating the nature of excited states (e.g., π–π* vs. ICT) and calculating parameters like spin-orbit coupling to predict ISC rates.[26][27]

A coupled experimental-computational approach provides the most comprehensive and validated understanding of the photophysical properties of novel substituted carbazoles.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization | MDPI [mdpi.com]

- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes [epubl.ktu.edu]

- 6. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy and the implication of triplet energy in multiple-cyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy and the implication of triplet energy in multiple-cyclic aromatic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles: a detailed insight via a ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25741K [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Unusual photophysical properties of substituted carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Carbazole-perylenebisimide electron donor/acceptor dyads showing efficient spin orbit charge transfer intersystem crossing (SOCT-ISC) and photo-driven intermolecular electron transfer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. thaiscience.info [thaiscience.info]

- 25. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]

- 26. chemrxiv.org [chemrxiv.org]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure of 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole: An Intermediate for Advanced Organic Materials

This guide provides an in-depth analysis of the molecular and crystal structure of 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole. As a key intermediate in the synthesis of organic semiconductors and conjugated polymers, a thorough understanding of its solid-state architecture is paramount for researchers, scientists, and professionals in drug development and materials science.[1] The structural insights presented herein are foundational for predicting and tuning the optoelectronic and physicochemical properties of derivative compounds.

Structural Significance and Molecular Architecture

This compound is a member of the carbazole family, a class of aromatic heterocycles widely recognized for their charge-transport properties and biological activity.[2][3] The specific substitution pattern of this molecule—bulky tert-butyl groups at the 3 and 6 positions and a bromophenyl group at the 9-position—creates a unique steric and electronic profile. This profile is critical, as it dictates the intermolecular interactions and solid-state packing, which in turn govern the material's performance in electronic devices and its potential as a scaffold in medicinal chemistry.[3][4]

The asymmetric unit of the crystal contains two independent molecules that share a nearly identical conformation.[1] A defining feature of the molecular geometry is the significant dihedral angle between the plane of the carbazole ring system and the pendent 4-bromophenyl ring. In the two independent molecules, these angles are 60.5(1)° and 56.3(1)°, respectively.[1] This pronounced twist is a direct consequence of steric hindrance and is crucial because it disrupts co-planar π-π stacking, a common interaction in aromatic systems. This disruption influences the electronic communication between molecular units and is a key factor in designing materials with specific photophysical properties.[5][6]

The carbazole core itself is nearly planar, providing a rigid, conjugated backbone. The bulky tert-butyl groups enhance the compound's solubility in common organic solvents, a practical advantage for processing and purification, while also influencing the crystal packing arrangement.

Caption: Molecular structure of this compound.

Crystallographic Data Summary

The crystal structure was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative foundation for the structural analysis.[1]

| Parameter | Value |

| Chemical Formula | C₂₆H₂₈BrN |

| Molecular Weight | 434.40 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 5.9300 (12) Å |

| b | 17.634 (4) Å |

| c | 22.343 (5) Å |

| α | 100.38 (3)° |

| β | 95.13 (3)° |

| γ | 99.32 (3)° |

| Volume (V) | 2250.8 (8) ų |

| Molecules per Cell (Z) | 4 |

| Temperature (T) | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor | R[F² > 2σ(F²)] = 0.076 |

| Goodness-of-Fit (S) | 1.00 |

Experimental Protocol: A Self-Validating Workflow for Structure Determination

The determination of a crystal structure is a multi-step process where each stage validates the next. The causality behind each choice, from synthesis to data refinement, ensures the integrity and accuracy of the final model.

Step 1: Synthesis and High-Quality Crystal Growth

-

Synthesis: The title compound was prepared following established literature methods, likely involving a palladium-catalyzed Buchwald-Hartwig amination or a similar cross-coupling reaction between 3,6-di-tert-butyl-9H-carbazole and an appropriate bromophenyl precursor.[1][4] This ensures high purity of the starting material, which is a prerequisite for successful crystallization.

-

Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution containing the compound at room temperature over approximately 10 days.[1]

-

Expert Insight: Slow evaporation is a critical choice. It allows molecules to transition from the disordered solution phase to a highly ordered crystalline lattice with minimal defects. Rapid precipitation would trap solvent and create a polycrystalline or amorphous solid, unsuitable for single-crystal analysis.[7] Methanol was selected as a solvent system that provides adequate solubility while having a moderate evaporation rate.

-

Step 2: X-ray Diffraction Data Collection

-

Crystal Selection and Mounting: A well-formed crystal with dimensions of 0.20 × 0.10 × 0.10 mm was carefully selected and mounted on a goniometer head.[1] The quality of the crystal directly impacts the resolution and quality of the diffraction data.

-

Data Acquisition: Data were collected on an Enraf–Nonius CAD-4 diffractometer using molybdenum (Mo Kα) radiation.[1]

-

Expert Insight: Mo Kα radiation is a standard choice for organic molecules as its wavelength (0.71073 Å) provides excellent resolution of atomic positions.

-

-

Absorption Correction: An absorption correction was applied using a ψ scan.[1]

-

Trustworthiness: This step is a self-validating measure. The absorption of X-rays by the crystal itself can systematically alter the intensities of reflections. Failing to correct for this would lead to an inaccurate electron density map and a flawed structural model. The correction protocol ensures that the data accurately reflect the diffraction from the crystal's internal structure.

-

Step 3: Structure Solution and Refinement

-

Structure Solution: The structure was solved using the SHELXS97 program.[1] This program employs "direct methods" to determine the initial phases of the structure factors, generating a preliminary electron density map that reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial model was refined using the SHELXL97 program.[1]

-

Expert Insight: Refinement is an iterative process of adjusting atomic coordinates, and thermal parameters to minimize the difference between the experimentally observed diffraction intensities and those calculated from the model. The process is guided by statistical indicators like the R-factor and Goodness-of-Fit. An R-factor of 0.076 and a Goodness-of-Fit of 1.00 indicate a reliable and well-refined structure.[1]

-

-

Hydrogen Atom Treatment: Aromatic and alkyl hydrogen atoms were placed in geometrically calculated positions and refined using a "riding model."[1]

-

Trustworthiness: Because hydrogen atoms scatter X-rays weakly, their positions cannot be located as precisely as heavier atoms. The riding model is a robust and standard protocol that constrains their positions and thermal parameters relative to their parent carbon atoms, resulting in a chemically sensible and stable refinement.

-

Caption: Workflow for single-crystal X-ray structure determination.

Analysis of Intermolecular Interactions and Crystal Packing

Unlike many organic crystals, the packing of this compound is not governed by traditional hydrogen bonds.[1] Instead, the supramolecular architecture is stabilized by a network of weaker C—H···π interactions.[1] In these interactions, hydrogen atoms from the tert-butyl groups and the aromatic rings interact with the electron-rich π systems of neighboring carbazole rings.

These interactions link the molecules into chains along the b-axis, which then assemble into a three-dimensional network.[1] This packing scheme, dictated by the molecule's bulky and twisted shape, is highly relevant for materials science. The absence of strong, directional interactions like hydrogen bonds or significant π-π stacking can lead to materials with more isotropic charge transport properties. The bromine atom, while not participating in strong halogen bonding in this structure, presents a valuable synthetic handle for post-functionalization to build more complex architectures.[4]

Conclusion and Implications for Development

The crystal structure of this compound provides critical insights for its application as a molecular building block.

-

For Materials Scientists: The pronounced twist between the carbazole and bromophenyl rings, combined with the bulky tert-butyl groups, effectively suppresses intermolecular aggregation and π-π stacking. This is a key design principle for creating efficient host materials for organic light-emitting diodes (OLEDs) and for solution-processable organic semiconductors.

-

For Medicinal Chemists: The rigid, well-defined three-dimensional structure serves as an excellent starting point for structure-based drug design. The bromine atom is a key functional group for introducing further diversity through cross-coupling reactions, enabling the synthesis of a library of derivatives for screening against biological targets.[4] The lipophilic nature imparted by the tert-butyl groups can also be tuned to optimize pharmacokinetic properties.

References

- 1. 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9-(4-Bromobutyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 601454-33-5 | Benchchem [benchchem.com]

- 5. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole

Foreword: From Molecular Blueprint to Spectroscopic Signature

In the realm of materials science and drug development, the precise characterization of molecular structures is not merely a procedural step but the very foundation of innovation. For researchers working with complex organic molecules like 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole—a key intermediate in the synthesis of advanced organic semiconductors and conjugated polymers—unambiguous structural verification is paramount[1]. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful tool for elucidating molecular structure in solution.

This guide moves beyond a simple recitation of spectral data. It is designed to provide a granular, field-expert's perspective on the ¹H NMR analysis of this specific carbazole derivative. We will dissect the spectrum not just as a collection of peaks, but as a logical narrative written by the molecule itself—a narrative of electronic environments, spatial relationships, and conformational dynamics. Here, we explain the causality behind every signal, transforming raw data into definitive structural knowledge.

Part 1: The Subject Molecule and the Logic of ¹H NMR

This compound is a highly substituted aromatic amine. Its structure comprises three distinct components, each with a unique electronic and steric profile that will manifest in the ¹H NMR spectrum:

-

The 3,6-di-tert-butyl-9H-carbazole Core: A large, rigid, and electron-rich aromatic system. The bulky tert-butyl groups are strong electron-donating groups (EDGs) by hyperconjugation, which will significantly shield nearby protons, shifting their signals upfield (to lower ppm values)[2].

-

The 9-(4-Bromophenyl) Substituent: An electron-withdrawing group (EWG) attached to the carbazole nitrogen. The bromine atom and the carbazole moiety exert distinct electronic effects on the protons of this phenyl ring. Crucially, this ring is not coplanar with the carbazole system; crystallographic data reveals a significant dihedral angle of 56-61° between the two ring systems[1]. This twist is critical as it governs the extent of electronic communication and dictates potential through-space interactions.

-

The tert-Butyl Groups: These aliphatic groups provide a simple, yet powerful, internal reference point in the spectrum due to their high symmetry and large number of equivalent protons.

The fundamental principle of ¹H NMR is that the resonance frequency (chemical shift, δ) of a proton is exquisitely sensitive to its local electronic environment. Electron density shields a proton from the external magnetic field, causing it to resonate at a lower frequency (upfield). Conversely, proximity to electronegative atoms or anisotropic systems (like aromatic rings) deshields a proton, shifting its signal to a higher frequency (downfield)[3].

Molecular Structure and Proton Numbering Scheme

To facilitate a clear discussion, the following numbering scheme will be used throughout this guide.

Part 2: The Experimental Protocol: A Self-Validating Workflow

Garbage in, garbage out. This axiom is the unforgiving reality of any spectroscopic analysis. The following protocol is designed not just to prepare a sample, but to ensure the resulting data is of the highest fidelity, free from artifacts that could complicate interpretation.

Step-by-Step ¹H NMR Sample Preparation and Acquisition

-

Analyte Purity Assessment (Pre-NMR Check): Before committing to NMR, confirm the purity of the synthesized this compound via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A single spot/peak provides confidence that the resulting spectrum will represent the target molecule, not a mixture of starting materials or byproducts.

-

Solvent Selection and Preparation:

-

Choice of Solvent: Chloroform-d (CDCl₃) is the standard choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and single, easily identifiable residual solvent peak (~7.26 ppm).

-

Solvent Quality: Use a high-purity deuterated solvent from a sealed ampoule. Solvents in septum-capped bottles can absorb atmospheric moisture over time, introducing a broad water peak that can obscure signals.

-

-

Sample Weighing and Dissolution:

-

Accurately weigh approximately 5-10 mg of the analyte directly into a clean, dry vial.

-

Add ~0.6-0.7 mL of CDCl₃.

-

Gently vortex or swirl the vial until the solid is completely dissolved. A clear, particulate-free solution is essential. Incomplete dissolution leads to poor spectral resolution and inaccurate signal integration.

-

-

Transfer to NMR Tube:

-

Use a clean Pasteur pipette to transfer the solution into a high-quality NMR tube (e.g., Norell® 507-HP or equivalent). Avoid introducing any solid particles.

-

Ensure the liquid height is at least 4 cm to be within the detection region of the NMR coil.

-

-

Internal Standard (Optional but Recommended): While the residual solvent peak can be used for referencing, adding a single drop of a solution containing Tetramethylsilane (TMS) provides an absolute reference point at 0.00 ppm.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning and matching the probe, and shimming the magnetic field to achieve high homogeneity. Poor shimming is the most common cause of broad, distorted peaks.

-

Acquire a standard ¹H NMR spectrum with 16-32 scans. This provides an excellent signal-to-noise ratio for a sample of this concentration.

-

Workflow Diagram

Part 3: Dissecting the Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of this compound presents three distinct regions of interest: the downfield aromatic region, and the upfield aliphatic region. The following analysis is based on data reported in the literature[4].

Summary of ¹H NMR Data

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| A | 8.12 | d | 1.9 | 2H | H-4, H-5 |

| B | 7.73 | d | 8.7 | 2H | H-2', H-6' |

| C | 7.51 | dd | 8.7, 1.9 | 2H | H-2, H-7 |

| D | 7.42 | d | 8.7 | 2H | H-1, H-8 |

| E | 1.48 | s | - | 18H | tert-butyl protons |

Note: The spectrum shows some overlapping signals in the aromatic region, and assignments are based on established substituent effects in carbazole systems and 2D NMR correlation studies from related literature.[5][6]

Detailed Interpretation

1. The Aliphatic Region: The tert-Butyl Singlet (Signal E, δ 1.48)

-

Chemical Shift (δ 1.48): This signal appears in the typical upfield region for aliphatic protons[7]. The two tert-butyl groups are chemically equivalent due to the molecule's C₂ symmetry axis passing through the nitrogen and the C1'-C4' bond of the phenyl ring.

-

Multiplicity (Singlet): All 18 protons on the two tert-butyl groups are equivalent and have no adjacent protons with which to couple. This results in a sharp, intense singlet.

-

Integration (18H): The integral value of this peak serves as the reference for the entire spectrum. Its high intensity and sharp nature make it an ideal anchor for quantifying the relative number of protons for all other signals.

2. The Aromatic Region: A Complex Interplay of Effects (δ 7.40 - 8.20)

This region contains the signals for the 8 aromatic protons from the carbazole and bromophenyl rings. The assignments require careful consideration of both electronic and steric effects.

-

Signal A (δ 8.12, d, 2H) - Protons H-4 and H-5:

-

Causality: These protons are the most downfield of the carbazole system. They are ortho to the carbazole nitrogen and are significantly deshielded by the lone pair electrons and the aromatic ring current. Furthermore, they experience steric compression from the bulky tert-butyl groups at positions 3 and 6, which can contribute to deshielding.

-

Coupling: They appear as a doublet because they are coupled only to the adjacent protons H-3 and H-6, which are substituted by the tert-butyl groups. The small coupling constant (J = 1.9 Hz) is characteristic of a four-bond meta-coupling to H-2 and H-7, respectively.

-

-

Signals B & C (δ 7.73 and 7.51) - The Bromophenyl and Carbazole Protons:

-

Signal B (δ 7.73, d, 2H) - Protons H-2' and H-6': These protons are on the bromophenyl ring, ortho to the carbazole nitrogen. They are deshielded by the electronegative nitrogen atom. They appear as a doublet due to coupling with H-3' and H-5' respectively.

-

Signal C (δ 7.51, dd, 2H) - Protons H-2 and H-7: These carbazole protons are deshielded by the aromatic system but are shielded relative to H-4/H-5. The electron-donating tert-butyl groups at the adjacent C-3 and C-6 positions increase the electron density at C-2 and C-7, causing an upfield shift compared to unsubstituted carbazole[6].

-

Coupling: They appear as a doublet of doublets, being coupled to both H-1/H-8 (ortho-coupling, J ≈ 8.7 Hz) and H-4/H-5 (meta-coupling, J ≈ 1.9 Hz).

-

-

Signal D (δ 7.42, d, 2H) - Protons H-1 and H-8:

-

Causality: These protons are the most upfield of the carbazole aromatic protons. They are most distant from the deshielding influence of the nitrogen atom.

-

Through-Space Anisotropy: Due to the ~60° twist between the carbazole and bromophenyl rings[1], protons H-1 and H-8 are positioned directly in the shielding cone of the bromophenyl ring's π-system. This anisotropic shielding effect pushes their signal significantly upfield, making them the most shielded protons on the carbazole core. This is a key structural insight derived directly from the spectrum.

-

Coupling: They appear as a doublet due to ortho-coupling with H-2 and H-7 (J ≈ 8.7 Hz).

-

Part 4: Advanced Considerations and Definitive Confirmation

While one-dimensional ¹H NMR provides a wealth of information, complex structures benefit from two-dimensional techniques for unambiguous assignment.

Confirmation via 2D COSY